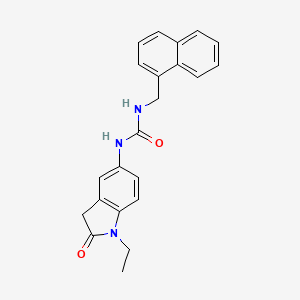
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O2 with a molecular weight of approximately 359.4 g/mol. Its structure features an indolinone core linked to a naphthyl moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1170088-34-2 |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines. The compound has been shown to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing signaling pathways crucial for tumor growth and survival .
In a study evaluating indoleamine 2,3-dioxygenase (IDO1) inhibitors, derivatives of similar structures demonstrated superior inhibitory potency against IDO1 in HeLa cells induced by interferon γ (IFNγ). These findings suggest that the compound may have potential as an immunotherapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling pathways.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect cells from oxidative stress.
Study on Anticancer Activity
A recent study explored the anticancer effects of various urea derivatives, including this compound. The most active compounds were evaluated for their cytotoxicity against different cancer cell lines, demonstrating significant inhibition rates compared to control groups .
Study on Antimicrobial Efficacy
Another research investigation focused on the antimicrobial potential of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a dose-dependent inhibitory effect on bacterial growth, suggesting its viability as a lead compound for developing new antibiotics.
属性
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-25-20-11-10-18(12-17(20)13-21(25)26)24-22(27)23-14-16-8-5-7-15-6-3-4-9-19(15)16/h3-12H,2,13-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVRTTWJHBMKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














